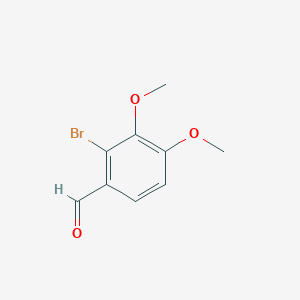

2-溴-3,4-二甲氧基苯甲醛

描述

2-Bromo-3,4-dimethoxybenzaldehyde is a substituted benzaldehyde derivative that is of interest in various chemical syntheses. The presence of bromine and methoxy groups on the benzene ring influences its reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

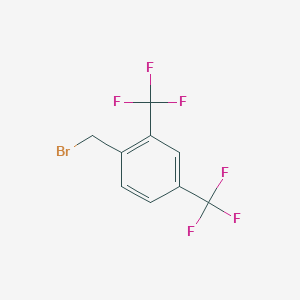

The synthesis of substituted 2-bromobenzaldehydes, such as 2-Bromo-3,4-dimethoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This process involves a three-step sequence starting from benzaldehydes, with O-methyloxime serving as a directing group. The subsequent deprotection of substituted 2-bromobenzaldoximes yields the desired 2-bromobenzaldehydes with good overall yields .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied extensively. For instance, the structural and electronic properties of 2,3-dimethoxybenzaldehyde and its brominated derivatives have been analyzed. Bromine substitution affects the intermolecular interactions, as evidenced by changes in H···H and C···H contacts, and increases in H···Br and Br···Br closed-shell interactions in crystalline arrangements . Although not directly about 2-Bromo-3,4-dimethoxybenzaldehyde, these findings provide insight into how bromine substitution might influence its molecular structure.

Chemical Reactions Analysis

2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . Additionally, 2-bromobenzaldehydes can undergo unexpected reactions, such as the formation of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde, which can then be converted into other complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by their molecular structure. For example, the solubility of these compounds in various solvents can be determined experimentally, and the interactions between solute and solvent molecules can be analyzed using linear solvation energy relationships . The vibrational spectra and molecular conformations of halogenated benzaldehydes have also been studied, providing insights into their stability and reactivity .

科学研究应用

光学性质和非线性光学响应

- 像2,3-二甲氧基苯甲醛这样的化合物中的溴取代物增强了它们的非线性光学性质。(Aguiar et al., 2022)的一项研究发现,添加溴原子显著改善了这些化合物的三阶非线性极化率,使它们成为非线性光学(NLO)材料应用的潜在候选物。

复杂分子的合成

- 2-溴-3,4-二甲氧基苯甲醛是合成各种复杂分子的关键中间体。例如,(Silveira et al., 2009)将其用于合成2-甲基三氮杂花菁,这是花菁生物碱三氮杂花菁的人工类似物,表明它在合成有机化学中的重要性。

药物化学和药物合成

- 它作为药物发现中的中间体,特别是在合成具有潜在生物学和药用应用的新化合物方面。例如,(Jie Li et al., 2012)展示了它在药物化学中创造新化学实体的用途。

催化和反应机制

- 该化合物在探索催化和反应机制方面也很重要。(Dubost et al., 2011)和(Cho et al., 2004)在钯催化反应中使用2-溴苯甲醛衍生物,突出了这类化合物在开发新的合成方法中的作用。

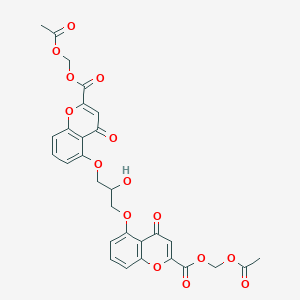

动力学和色酮衍生物的合成

- 在动力学和合成领域,2-溴-3,4-二甲氧基苯甲醛在色酮衍生物的制备中发挥作用,这在制药行业中很重要。(Asheri et al., 2016)研究了它的合成和动力学,为医学相关化合物的新合成途径的发展做出了贡献。

作用机制

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Action Environment

The action of 2-Bromo-3,4-dimethoxybenzaldehyde can be influenced by various environmental factors . For instance, its stability can be affected by exposure to air and light . Furthermore, the compound’s efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

属性

IUPAC Name |

2-bromo-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFRHSRQIKGLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347167 | |

| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55171-60-3 | |

| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Bromo-3,4-dimethoxybenzaldehyde a suitable starting material for synthesizing 2-methyltriclisine?

A1: 2-Bromo-3,4-dimethoxybenzaldehyde possesses the core structure needed to build the tricyclic ring system found in azafluoranthene alkaloids. Its bromine substituent enables further functionalization via reactions like the Suzuki coupling, while the aldehyde group allows for transformations into various other functional groups useful in building the target molecule. In the reported synthesis [], 2-Bromo-3,4-dimethoxybenzaldehyde is transformed into 3,4-dimethoxyfluoren-9-one, a key intermediate in constructing the final heterocyclic ring system of 2-methyltriclisine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)